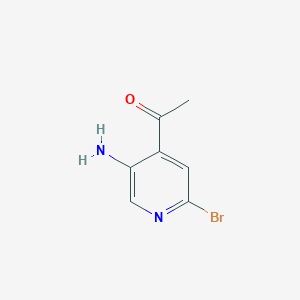![molecular formula C9H18N2O4 B3244430 Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) CAS No. 161972-25-4](/img/structure/B3244430.png)
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)
Übersicht
Beschreibung
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) is an organic compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the following steps:
Esterification: Alanine is reacted with methanol in the presence of an acid catalyst to form alanine methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, carboxylic acid.
Deprotection: Alanine, 3-amino-, methyl ester.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is widely used in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, propyl ester: Similar structure but with a propyl ester group.
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, butyl ester: Similar structure but with a butyl ester group
Uniqueness
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is unique due to its specific protecting group and ester functionality, which make it particularly useful in peptide synthesis. The methyl ester group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]](/img/structure/B3244353.png)


![Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B3244381.png)









![(S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3244476.png)
